![molecular formula C19H22OSi B14505119 5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol CAS No. 63453-06-5](/img/structure/B14505119.png)
5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol is an organosilicon compound characterized by the presence of a silyl group attached to a pentenol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[ethenyl(diphenyl)silyl]pent-4-en-1-ol typically involves the hydrosilylation of 5-penten-1-ol with ethenyl(diphenyl)silane. The reaction is catalyzed by a platinum-based catalyst, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds as follows:
CH2=CH−Si(C6H5)2−H+CH2=CH−CH2−CH2−CH2−OHPt catalystCH2=CH−Si(C6H5)2−CH2−CH2−CH2−CH2−OH
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation and amines for amination.
Major Products Formed
Oxidation: Formation of 5-[ethenyl(diphenyl)silyl]pent-4-enal or 5-[ethenyl(diphenyl)silyl]pent-4-enoic acid.
Reduction: Formation of 5-[ethenyl(diphenyl)silyl]pentanol.
Substitution: Formation of 5-[ethenyl(diphenyl)silyl]pent-4-en-1-chloride or 5-[ethenyl(diphenyl)silyl]pent-4-en-1-amine.
Wissenschaftliche Forschungsanwendungen
5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-[ethenyl(diphenyl)silyl]pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s double bonds can undergo reactions that modulate its activity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[Phenyl(diphenyl)silyl]pent-4-en-1-ol
- 5-[Methyl(diphenyl)silyl]pent-4-en-1-ol
- 5-[Ethyl(diphenyl)silyl]pent-4-en-1-ol
Uniqueness
5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to its analogs. The ethenyl group allows for additional functionalization and modification, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
63453-06-5 |
|---|---|
Molekularformel |
C19H22OSi |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
5-[ethenyl(diphenyl)silyl]pent-4-en-1-ol |
InChI |
InChI=1S/C19H22OSi/c1-2-21(17-11-5-10-16-20,18-12-6-3-7-13-18)19-14-8-4-9-15-19/h2-4,6-9,11-15,17,20H,1,5,10,16H2 |
InChI-Schlüssel |
AJGSJVIQQMPJSS-UHFFFAOYSA-N |
Kanonische SMILES |
C=C[Si](C=CCCCO)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


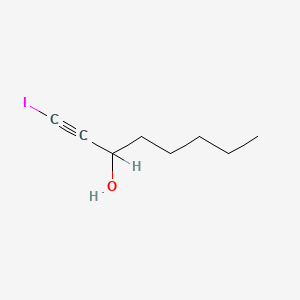
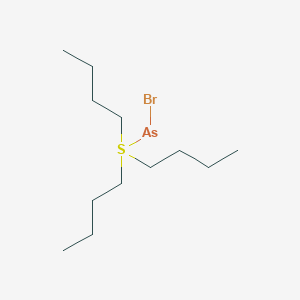


![8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one](/img/structure/B14505060.png)
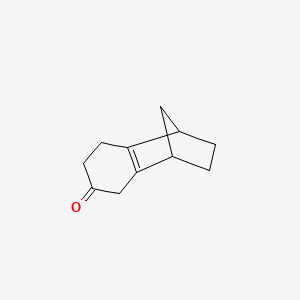
![Bis[3-(trifluoromethyl)phenyl]iodanium chloride](/img/structure/B14505067.png)
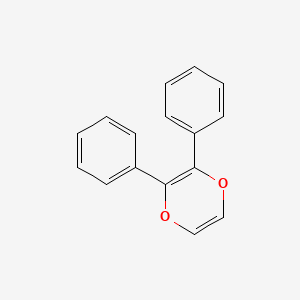
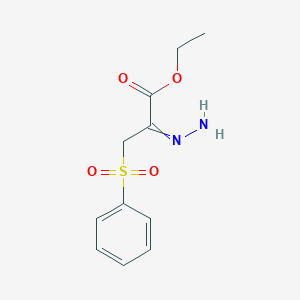
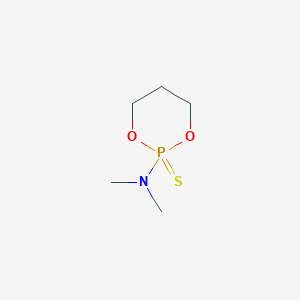
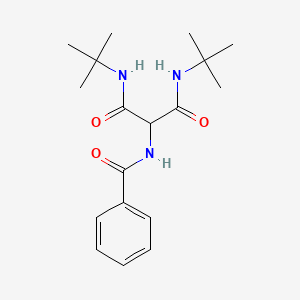
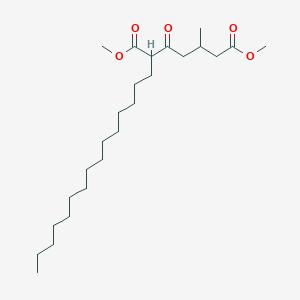
![7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B14505093.png)

